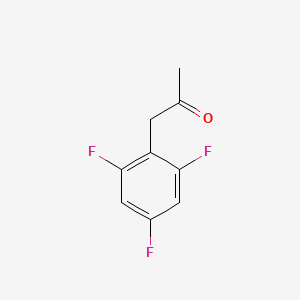

1-(2,4,6-Trifluorophenyl)propan-2-one

CAS No.: 835878-82-5

Cat. No.: VC13539605

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835878-82-5 |

|---|---|

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol |

| IUPAC Name | 1-(2,4,6-trifluorophenyl)propan-2-one |

| Standard InChI | InChI=1S/C9H7F3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3 |

| Standard InChI Key | NAKZSJUHEAAUHN-UHFFFAOYSA-N |

| SMILES | CC(=O)CC1=C(C=C(C=C1F)F)F |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1F)F)F |

Introduction

1-(2,4,6-Trifluorophenyl)propan-2-one is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanone backbone. It is a derivative of propiophenone and contains three fluorine atoms strategically positioned on the phenyl ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and unique physicochemical properties.

Applications

1-(2,4,6-Trifluorophenyl)propan-2-one has several applications in research and industrial settings:

-

Pharmaceutical Intermediates:

-

The compound is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluorinated structure enhances metabolic stability and bioavailability in drug molecules.

-

-

Organic Synthesis:

-

It serves as a precursor for creating more complex fluorinated compounds that are valuable in medicinal chemistry.

-

-

Material Science:

-

Fluorinated compounds like this one are often employed in designing materials with unique electronic or optical properties.

-

Synthesis Pathways

The synthesis of 1-(2,4,6-Trifluorophenyl)propan-2-one typically involves the following steps:

-

Starting Materials:

-

A trifluorophenyl derivative (e.g., 2,4,6-trifluorobenzene).

-

Propionyl chloride or other suitable acylating agents.

-

-

Reaction Mechanism:

-

Friedel-Crafts acylation is commonly employed to attach the propanone group to the trifluorophenyl ring.

-

Catalysts such as aluminum chloride () are used to facilitate the reaction.

-

-

Purification:

-

The product is purified via techniques such as recrystallization or chromatography.

-

Safety and Handling

Due to its fluorinated nature and potential reactivity:

Research Findings

Although specific biological activity data for this compound are not readily available, related trifluorinated compounds have been studied extensively for their pharmacological potential:

-

Metabolic Stability:

Fluorination often improves resistance to metabolic degradation, making such compounds valuable for drug development. -

Hydrophobicity:

The trifluoromethyl groups increase lipophilicity, aiding in membrane permeability—a critical factor for bioactive molecules. -

Applications in Drug Design:

Trifluorinated ketones have shown promise in enzyme inhibition studies and as intermediates for synthesizing antiviral or anticancer agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume